4-benzyl-2-(2-(tert-butylamino)-2-oxoethyl)-N-isobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Description
Properties
IUPAC Name |
4-benzyl-2-[2-(tert-butylamino)-2-oxoethyl]-N-(2-methylpropyl)-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N6O4/c1-17(2)14-28-23(35)19-11-12-20-21(13-19)33-25(31(24(20)36)15-18-9-7-6-8-10-18)30-32(26(33)37)16-22(34)29-27(3,4)5/h6-13,17H,14-16H2,1-5H3,(H,28,35)(H,29,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCNZVBOCSWGAGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=CC2=C(C=C1)C(=O)N(C3=NN(C(=O)N23)CC(=O)NC(C)(C)C)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-benzyl-2-(2-(tert-butylamino)-2-oxoethyl)-N-isobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide (CAS Number: 17062-56-5) is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables and research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 494.49 g/mol. The structure features a triazoloquinazoline core, which is known for its diverse pharmacological properties.
Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 494.49 g/mol |
| CAS Number | 17062-56-5 |
| LogP | 4.36 |
The proposed mechanism of action for compounds in this class often involves the inhibition of key enzymes or receptors involved in cell proliferation and survival. For example, they may act as antagonists to the MDM2-p53 interaction, promoting apoptosis in cancer cells.
Case Studies
- Study on Related Compounds : A study published in PubMed explored the biological activity of similar triazoloquinazoline derivatives and reported IC50 values indicating potent inhibition of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) .
- In Vivo Studies : In vivo studies on related compounds have shown significant tumor reduction in xenograft models, suggesting that this class of compounds could be effective in clinical settings .
Pharmacokinetics and Toxicology
Initial assessments suggest that compounds like this compound may exhibit favorable pharmacokinetic profiles; however, detailed studies are necessary to determine their absorption, distribution, metabolism, and excretion (ADME) properties.
Comparison with Similar Compounds
Core Structure Variations
The triazoloquinazoline core distinguishes the target compound from other heterocyclic systems. Below is a comparison of core structures and substituents:
Substituent Effects
- N-Isobutyl vs. N-Isopropyl: The target compound’s N-isobutyl carboxamide (vs.
- tert-Butylamino-oxoethyl vs. 4-Vinylbenzyl: The tert-butylamino-oxoethyl group in the target compound provides hydrogen-bonding capacity, unlike the purely lipophilic 4-vinylbenzyl in . This may enhance target affinity or solubility .
- Nitro Groups () : Nitro substituents in benzodiazepine derivatives (e.g., 4bc, 4bi) introduce electron-withdrawing effects, altering reactivity compared to the electron-neutral triazoloquinazoline core .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
